Methyl (R)-3-phenyl-beta-alaninate HCl

Chiral Synthesis Quality Control Procurement Specification

Chiral resolution of β-amino acid intermediates adds significant cost and time to API development. Methyl (R)-3-phenyl-β-alaninate HCl (CAS 22838-46-6) eliminates this bottleneck as a ready-to-use enantiopure building block. • Enantiopure (R)-configuration - bypasses chiral chromatography or diastereomeric resolution steps • Methyl ester HCl salt form - ensures solid-state stability and aqueous solubility for peptide coupling • Direct precursor to CNS-active methylphenidate and modafinil analogues Supplied as a white solid with ≥97% purity; characterized by NMR, HPLC, and MS.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 22838-46-6
Cat. No. B1493884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-3-phenyl-beta-alaninate HCl
CAS22838-46-6
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1
InChIKeyGYKTZBZYSKZYDB-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-3-phenyl-beta-alaninate HCl: Chiral β-Amino Acid Building Block


Methyl (R)-3-phenyl-beta-alaninate HCl (CAS 22838-46-6), also referred to as methyl (3R)-3-amino-3-phenylpropanoate hydrochloride, is a chiral β-amino acid derivative [1]. It belongs to the class of β3-amino acids, distinguished by a phenyl substituent at the β-carbon and the presence of an additional methylene unit between the amino and carboxyl groups compared to α-amino acids . The compound is characterized by a molecular weight of 215.68 g/mol and a defined (R) absolute configuration at the chiral center . It is typically supplied as a white solid with a purity of ≥97% .

Methyl (R)-3-phenyl-beta-alaninate HCl: (R)-Enantiomer and Methyl Ester Specificity


In β-amino acid derivatives, both stereochemistry and the protecting group strategy are critical determinants of biological and synthetic outcomes. The (R)-enantiomer is not interchangeable with its (S)-counterpart due to fundamentally different interactions with chiral biological targets, as evidenced by the enantiospecific activity of related β-amino acid esters [1][2]. Furthermore, the methyl ester hydrochloride form provides a specific balance of reactivity and stability: the methyl ester serves as a robust protecting group that can be selectively removed under mild basic conditions, while the hydrochloride salt ensures solid-state stability and water solubility for aqueous-phase reactions . These features distinguish it from free acid forms, which may require additional activation steps, and from N-protected derivatives, which necessitate orthogonal deprotection strategies .

Methyl (R)-3-phenyl-beta-alaninate HCl: Comparative Evidence vs. Analogs


Purity Comparison: HCl Salt vs. Free Base

The hydrochloride salt form of the (R)-enantiomer is commercially available at a consistently high purity of ≥97%, with some vendors achieving 98% . This is in contrast to the free base form, methyl (R)-3-amino-3-phenylpropanoate (CAS 37088-67-8), which is commonly listed at 95% purity . The higher and more reproducible purity of the HCl salt can reduce the need for additional purification steps prior to use.

Chiral Synthesis Quality Control Procurement Specification

Enantiomeric Purity and Target Engagement

The (R)-enantiomer of β-phenylalanine methyl ester is a key intermediate in the synthesis of specific pharmacologically active compounds, including analogs of methylphenidate and modafinil that target the central nervous system [1]. Enzymatic resolution studies demonstrate that lipases show high enantiodiscrimination for β-amino acid esters, with the (R)-enantiomer being selectively hydrolyzed or acylated depending on the enzyme [2]. This stereochemical specificity is not observed with the racemic mixture, which would produce a statistical mixture of diastereomers in subsequent reactions.

Chiral Drug Synthesis Enantioselective Catalysis Peptidomimetics

Solubility and Handling: HCl Salt Advantage

The hydrochloride salt of Methyl (R)-3-phenyl-beta-alaninate exhibits significantly enhanced water solubility compared to its free base counterpart . The free base, methyl (R)-3-amino-3-phenylpropanoate (CAS 37088-67-8), is a hydrophobic molecule with limited aqueous solubility, which can complicate reaction setups in aqueous or protic media. The salt form, being an ionic solid, dissolves readily in water and polar organic solvents, facilitating its use in a wider range of synthetic conditions.

Formulation Development Aqueous Chemistry Solid-Phase Peptide Synthesis

Analytical Traceability for Reproducible Research

Methyl (R)-3-phenyl-beta-alaninate HCl is associated with a unique CAS Registry Number (22838-46-6) and a defined MDL number (MFCD02259741) . Its canonical SMILES (COC(=O)C[C@@H](N)C1=CC=CC=C1.Cl) and InChIKey (GYKTZBZYSKZYDB-SBSPUUFOSA-N) are fully specified, providing unambiguous identity [1]. This contrasts with the free base (CAS 37088-67-8) and other related esters, which have distinct identifiers. This level of analytical definition is crucial for procurement officers and scientists who must adhere to strict documentation and traceability standards.

Analytical Chemistry Quality Assurance Regulatory Compliance

Methyl (R)-3-phenyl-beta-alaninate HCl: Key Application Scenarios


Stereospecific Synthesis of CNS-Active Analogues

The (R)-enantiomer is a direct precursor to specific methylphenidate and modafinil analogues with central nervous system (CNS) activity, as described in medicinal chemistry studies. The (R)-configuration is essential for the desired pharmacological profile, and procurement of the enantiopure HCl salt eliminates the need for chiral resolution in the synthetic pathway [1].

Enzymatic Resolution and Biocatalysis Research

The compound serves as a benchmark substrate for developing and testing enantioselective lipases and aminotransferases. Its well-defined (R)-configuration and high purity make it an ideal standard for evaluating enzyme enantioselectivity and for kinetic resolution studies aimed at producing other chiral β-amino acids [2].

Proteolytically Stable β-Peptides and Peptidomimetics

β-Amino acids, when incorporated into peptide chains, confer enhanced resistance to proteolytic degradation [1]. The methyl ester protecting group allows for standard solid-phase peptide synthesis (SPPS) coupling strategies. Starting with the enantiopure (R)-form ensures that the resulting β-peptide or peptidomimetic adopts a predictable secondary structure, which is crucial for its biological function [2].

Analytical Reference Standard for Chiral Methods

The compound's high purity and fully characterized analytical profile (CAS, MDL, InChIKey, SMILES) make it suitable for use as a reference standard in developing and validating chiral HPLC or SFC methods. It can be used to calibrate instruments and confirm the retention time of the (R)-enantiomer when separating racemic mixtures of β-amino acid derivatives [1].

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